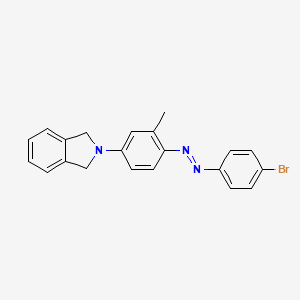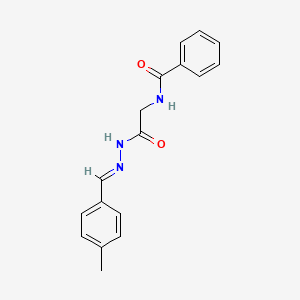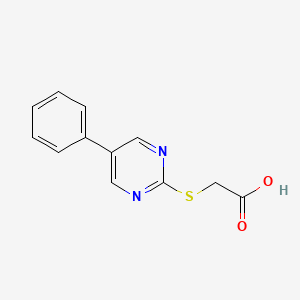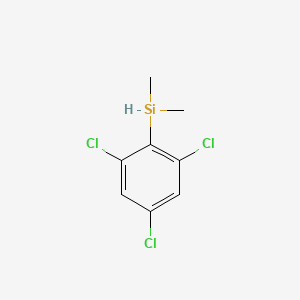
1,6-Heptadiynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Heptadiynylbenzene: is an organic compound with the molecular formula C13H12 . It is characterized by a benzene ring substituted with a heptadiynyl group, which consists of a seven-carbon chain with two triple bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Heptadiynylbenzene can be synthesized through various methods. One common approach involves the coupling of a benzene derivative with a heptadiyne precursor. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions often include elevated temperatures to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Heptadiynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to partially or fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the benzene ring.
Major Products:
Oxidation: Products include diketones and other oxygenated compounds.
Reduction: Products include partially or fully saturated hydrocarbons.
Substitution: Products include brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,6-Heptadiynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving triple bonds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,6-Heptadiynylbenzene depends on the specific reaction it undergoes. In general, the compound’s reactivity is influenced by the presence of the triple bonds and the benzene ring. These structural features allow it to participate in a variety of chemical transformations, including cycloaddition reactions and metal-catalyzed coupling reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,7-Octadiyne: Similar structure but with an additional carbon in the chain.
1,8-Nonadiyne: Similar structure but with two additional carbons in the chain.
1,4-Diethynylbenzene: Similar structure but with two ethynyl groups on the benzene ring.
Uniqueness: 1,6-Heptadiynylbenzene is unique due to its specific carbon chain length and the positioning of the triple bonds. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C13H12 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
hepta-1,6-diynylbenzene |
InChI |
InChI=1S/C13H12/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h1,6,8-9,11-12H,3-5H2 |
Clé InChI |
AFPWUBOLSHOAKO-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)


![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)



